N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pivalamide
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Overview
Description
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pivalamide is a compound that features a thiophene ring and a pyridine ring, connected via a methylene bridge to a pivalamide group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with cytochrome p450 enzymes .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit high coumarin 7-hydroxylase activity and can act in the hydroxylation of certain anti-cancer drugs .
Biochemical Pathways
Similar compounds have been found to be competent in the metabolic activation of aflatoxin b1 .
Result of Action
Similar compounds have been found to exhibit significant spla2 inhibition activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pivalamide typically involves the following steps:
Formation of the Pyridine-Thiophene Intermediate: This step involves the reaction of 3-acetylpyridine with thiophene-3-carboxaldehyde under basic conditions to form the intermediate.
Introduction of the Pivalamide Group: The intermediate is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pivalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene-3-carboxaldehyde.
Pyridine Derivatives: Compounds like 3-acetylpyridine and 2,6-lutidine.
Uniqueness
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pivalamide is unique due to the combination of the thiophene and pyridine rings with the pivalamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2,2-dimethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-15(2,3)14(18)17-8-11-6-13(9-16-7-11)12-4-5-19-10-12/h4-7,9-10H,8H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMBXPAWTZSLMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=CN=C1)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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